molecular formula C15H14N2S2 B6146226 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 1426654-40-1

2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B6146226
CAS No.: 1426654-40-1
M. Wt: 286.4 g/mol
InChI Key: APTGALVSHXZLAX-UHFFFAOYSA-N
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Description

2-{[2-(Phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole is a benzimidazole derivative featuring a bis-sulfanyl substitution pattern. The core benzimidazole scaffold is substituted at the 2-position with a sulfanyl group connected to an ethyl chain, which is further substituted with a phenylsulfanyl moiety. This structure confers unique electronic and steric properties, making it a candidate for exploring biological activities such as antimicrobial, antioxidant, or antiviral effects.

Properties

CAS No.

1426654-40-1

Molecular Formula

C15H14N2S2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(2-phenylsulfanylethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C15H14N2S2/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)

InChI Key

APTGALVSHXZLAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCSC2=NC3=CC=CC=C3N2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-mercapto-1H-benzimidazole with 2-bromoethyl phenyl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The phenylsulfanyl and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzimidazole Derivatives

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Structural Features
2-{[2-(Phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole -S-(CH₂)₂-S-Ph Not provided Bis-sulfanyl ethyl chain with phenyl group
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole -S-(CH₂)₂-O-(3-MePh) 284.38 Ether linkage, 3-methylphenoxy group
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole -S-(CH₂)₂-O-(3-MePh) + Cl at 5-position Not provided Chloro substitution enhances lipophilicity
2-[(2-Morpholinoethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole -S-(CH₂)₂-morpholine + ethoxy group Not provided Morpholine moiety introduces polarity
2-(Isobutylsulfanyl)-1H-benzimidazole -S-(CH₂)CH(CH₃)₂ Not provided Branched alkyl chain increases hydrophobicity

Key Observations :

  • Electronic Effects: The phenylsulfanyl group in the target compound may enhance π-π stacking interactions compared to alkyl or alkoxy substituents (e.g., isobutyl in or 3-methylphenoxy in ).
  • Bioactivity Modulation : Chloro substitution () or methoxy groups () can alter electron density and steric bulk, influencing binding to biological targets.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties Based on Analogs

Property Target Compound 2-{[2-(3-MePhO)Et]S}-1H-BZD 5-Cl-2-{[2-(3-MePhO)Et]S}-1H-BZD
LogP Moderate (~3–4)* 3.5–4.0 (estimated) ~4.2 (Cl increases lipophilicity)
Solubility Low (alkyl/aryl substituents) Low (similar to target) Very low
Molecular Weight ~300–350* 284.38 ~318–330

*Estimated based on structural analogs.

Key Observations :

  • The phenylsulfanyl-ethyl chain in the target compound likely confers moderate lipophilicity, balancing membrane permeability and solubility.
  • Chloro-substituted analogs () may exhibit reduced solubility but enhanced membrane penetration.

Table 3: Antimicrobial Activity of Selected Benzimidazoles

Compound MIC Against S. aureus (mg/mL) MIC Against C. albicans (mg/mL) Reference
5b (Gallate derivative) 0.156 0.3125
1b (Phenol derivative) <0.3125 <0.3125
Target Compound* Not reported Not reported

Key Observations :

  • Hydroxy and gallate substituents (e.g., 5b in ) enhance antimicrobial potency, likely due to hydrogen bonding and redox activity.
  • The phenylsulfanyl group in the target compound may lack polar interactions critical for microbial inhibition but could contribute to antiviral or anticancer activity via hydrophobic interactions.

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